3,5-dinitro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide
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Overview
Description
3,5-DINITRO-N-[2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYLOXY)ETHYL]BENZAMIDE is a complex organic compound with the molecular formula C19H19N3O6. It is characterized by the presence of nitro groups and a naphthalenyloxy moiety, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid for nitration .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-DINITRO-N-[2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYLOXY)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases depending on the desired transformation. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include amines (from reduction), various substituted derivatives (from substitution), and oxidized products (from oxidation) .
Scientific Research Applications
3,5-DINITRO-N-[2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYLOXY)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including high-energy materials and polymers .
Mechanism of Action
The mechanism of action of 3,5-DINITRO-N-[2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYLOXY)ETHYL]BENZAMIDE involves its interaction with molecular targets through its nitro and naphthalenyloxy groups. These interactions can lead to various biochemical effects, including enzyme inhibition and disruption of cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5,5′-Dinitro-2H,2′H-3,3′-bi-1,2,4-triazole: A high-density energetic material with similar nitro functionalities.
3,5-Dinitro-1H-1,2,4-triazole: Another compound with high thermal stability and low sensitivity.
3,5-Dinitro-N2,N6-bis(2,4,6-trinitrophenyl)pyrazine-2,6-diamine: Known for its energetic properties.
Uniqueness
3,5-DINITRO-N-[2-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYLOXY)ETHYL]BENZAMIDE is unique due to its combination of nitro groups and a naphthalenyloxy moiety, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C19H19N3O6 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3,5-dinitro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide |
InChI |
InChI=1S/C19H19N3O6/c23-19(15-9-16(21(24)25)12-17(10-15)22(26)27)20-7-8-28-18-6-5-13-3-1-2-4-14(13)11-18/h5-6,9-12H,1-4,7-8H2,(H,20,23) |
InChI Key |
VCBIAZVVZLXSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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